5-Nitro-2-phenylpyridine
Overview
Description
5-Nitro-2-phenylpyridine is a compound that belongs to the class of nitropyridines, which are characterized by the presence of a nitro group attached to a pyridine ring. The nitropyridines are known for their diverse chemical reactivity and have been the subject of various synthetic and analytical studies due to their potential applications in different fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 5-nitro-2-phenylpyridine and its derivatives can be achieved through various pathways. One approach involves the substitution reactions of 5-nitropyridine-2-sulfonic acid, where the sulfonate group is replaced by different nucleophiles, such as oxygen, nitrogen, and halogen nucleophiles, to yield a range of 2,5-disubstituted pyridines . Another method utilizes 2,2'-dithiobis(5-nitropyridine) for the activation of cysteine in peptides, leading to asymmetric disulfide formation and the introduction of the 5-nitro-2-pyridinesulfenyl group . Additionally, multicomponent reactions have been employed to synthesize 4-unsubstituted 5-nitropyridine derivatives, which upon oxidation yield 5-nitro-6-phenylpyridines .
Molecular Structure Analysis
The molecular structure of 5-nitro-2-phenylpyridine and its isomers has been studied using various spectroscopic techniques and quantum chemical calculations. The vibrational characteristics of the hydrazo group in these compounds have been analyzed in relation to the inter- and intra-molecular hydrogen bonds formed within the molecules . Single crystal X-ray diffraction studies have also been conducted to elucidate the non-proton transfer co-crystal structures of 2-amino-5-nitropyridine with other compounds, revealing intricate hydrogen bonding patterns .
Chemical Reactions Analysis
5-Nitro-2-phenylpyridine can undergo a variety of chemical reactions. For instance, nitration reactions have been explored, where nitro groups are introduced into different positions of the pyridine ring or its substituents . The reactivity of the nitro group in these compounds allows for further functionalization and the creation of diverse chemical structures. The excited states of hydrazo-compounds, including 5-nitro-2-phenylpyridine, have been investigated through electronic absorption and emission spectra, providing insights into the electronic properties and potential applications of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-nitro-2-phenylpyridine derivatives are influenced by their molecular structure. The presence of the nitro group and other substituents affects the compound's reactivity, solubility, and stability. The electronic properties, such as the HOMO-LUMO transition, have been characterized using quantum chemical calculations, which are crucial for understanding the behavior of these compounds in various chemical environments . The synthesis and reactions of nitropyridines have been extensively studied, highlighting the versatility and regioselectivity of these compounds in chemical transformations .
Scientific Research Applications
Specific Scientific Field
The specific scientific field for this application is Crystallography .
Summary of the Application
5-Nitro-2-phenylpyridine is used in the synthesis of a platinum complex, specifically chlorido-(5-nitro-2-phenylpyridine-κ2N,C)-[(methylsulfinyl)methane-κ1S]platinum(II), C13H13ClN2O3PtS .
Methods of Application or Experimental Procedures
5-Nitro-2-phenylpyridine (0.2402g, 0.0012mol) and K2PtCl4 (1.6602g, 0.0004mol) were suspended in 2-ethoxyethanol (90mL). Under a nitrogen atmosphere, the suspension liquid was stirred at 80°C for 10h, 2-ethoxyethanol was removed by a rotary evaporator, and DMSO (20mL) was added and stirred at 20°C for 10h .
Results or Outcomes
The result of this experiment was the successful synthesis of the platinum complex. The crystal structure of the complex was determined, with a monoclinic crystal system and space group C2/c. The unit cell dimensions were a = 7.9405 (8) Å, b = 18.0744 (18) Å, c = 21.513 (2) Å, β = 98.781 (1)°, Z = 8, V = 3051.3 (5) Å3 .
Application 2: Organic Synthesis
Specific Scientific Field
The specific scientific field for this application is Organic Synthesis .
Summary of the Application
5-Nitro-2-phenylpyridine is used in the synthesis of various substituted pyridines . It has been used to synthesize a series of 2-substituted-5-nitropyridines .
Methods of Application or Experimental Procedures
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
Results or Outcomes
The result of this experiment was the successful synthesis of various substituted pyridines. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitropyridines has been synthesized .
Application 3: Organic Synthesis
Specific Scientific Field
The specific scientific field for this application is Organic Synthesis .
Summary of the Application
5-Nitro-2-phenylpyridine is used in the synthesis of various substituted pyridines . It has been used to synthesize a series of 2-substituted-5-nitropyridines .
Methods of Application or Experimental Procedures
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
Results or Outcomes
The result of this experiment was the successful synthesis of various substituted pyridines. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitropyridines has been synthesized .
Safety And Hazards
properties
IUPAC Name |
5-nitro-2-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOAJTWVYTULDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376530 | |
Record name | 5-nitro-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-phenylpyridine | |
CAS RN |
89076-64-2 | |
Record name | 5-nitro-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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